molecular formula C17H15ClO4 B585090 3-Chloro Fenofibric Acid-d6 CAS No. 1346603-07-3

3-Chloro Fenofibric Acid-d6

カタログ番号: B585090
CAS番号: 1346603-07-3
分子量: 324.79
InChIキー: JIWVJAFWQBLUTA-WFGJKAKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro Fenofibric Acid-d6 is a deuterated analogue of 3-Chloro Fenofibric Acid, which is an impurity of Fenofibric Acid. This compound is often used as an internal standard in various analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) due to its stable isotopic labeling. The presence of deuterium atoms enhances the accuracy and precision of quantitative analyses.

生化学分析

Biochemical Properties

3-Chloro Fenofibric Acid-d6, like its non-deuterated form, is expected to play a role in lipid metabolism. Fenofibrate, the prodrug of Fenofibric Acid, is known to activate peroxisome proliferator-activated receptor alpha (PPARα), leading to increased lipolysis and activation of lipoprotein lipase . It also reduces apolipoprotein C-III , a component of very low-density lipoprotein (VLDL) that inhibits lipoprotein lipase .

Cellular Effects

Fenofibric Acid, the active metabolite of Fenofibrate, has been shown to have beneficial effects on the barrier function of human retinal pigment epithelium (RPE) cells . It is reasonable to expect that this compound would have similar effects, given its structural similarity to Fenofibric Acid.

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of Fenofibric Acid. Fenofibric Acid activates PPARα, a nuclear receptor that alters lipid, glucose, and amino acid homeostasis . Activation of PPARα leads to transcription of genes that regulate these metabolic pathways .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been reported, studies on Fenofibric Acid have shown that its absorption rate and bioavailability can vary under different conditions .

Dosage Effects in Animal Models

Fenofibrate, the prodrug of Fenofibric Acid, has been shown to have potent cholesterol-lowering effects in both humans and animals .

Metabolic Pathways

Fenofibrate is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite Fenofibric Acid . It is reasonable to expect that this compound would follow a similar metabolic pathway.

Transport and Distribution

Fenofibrate and its metabolites are known to be distributed in the plasma .

Subcellular Localization

As a PPARα agonist, Fenofibric Acid is known to bind to PPARα in the nucleus , suggesting that this compound may also localize to the nucleus.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro Fenofibric Acid-d6 typically involves the incorporation of deuterium atoms into the molecular structure of 3-Chloro Fenofibric Acid. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.

化学反応の分析

Types of Reactions: 3-Chloro Fenofibric Acid-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

科学的研究の応用

3-Chloro Fenofibric Acid-d6 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of Fenofibric Acid and its metabolites.

    Biology: Employed in metabolic studies to trace the biotransformation of Fenofibric Acid in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Fenofibric Acid.

    Industry: Applied in quality control processes to ensure the consistency and accuracy of pharmaceutical formulations containing Fenofibric Acid.

類似化合物との比較

    Fenofibric Acid: The non-deuterated parent compound used in lipid-lowering therapies.

    2-Chloro Fenofibric Acid: Another chlorinated analogue with similar chemical properties.

    Deuterated Fenofibric Acid: Other deuterated analogues used for similar analytical purposes.

Uniqueness: 3-Chloro Fenofibric Acid-d6 is unique due to its specific isotopic labeling, which provides enhanced accuracy in quantitative analyses. The presence of deuterium atoms distinguishes it from non-deuterated analogues and other chlorinated derivatives, making it a valuable tool in analytical chemistry and pharmacokinetic studies.

生物活性

3-Chloro Fenofibric Acid-d6, also known as 2-[4-(3-chlorobenzoyl)phenoxy]-2-(²H₃)methyl(²H₃)propanoic acid, is a deuterated derivative of fenofibric acid, which is an active metabolite of fenofibrate. This compound has garnered attention for its biological activities, particularly in the context of its role as a PPAR (Peroxisome Proliferator-Activated Receptor) activator and its potential therapeutic applications.

  • Molecular Formula : C17H15ClO4
  • Molecular Weight : 324.79 g/mol
  • CAS Number : 1346603-07-3

This compound primarily acts through the activation of PPARs, which are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis. The compound exhibits significant activity across different PPAR subtypes:

  • PPARα : EC50 = 22.4 µM
  • PPARγ : EC50 = 1.47 µM
  • PPARδ : EC50 = 1.06 µM

Additionally, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, with an IC50 value of 48 nM, highlighting its anti-inflammatory properties .

Lipid Metabolism and Cardiovascular Health

Research indicates that fenofibric acid derivatives, including this compound, play a significant role in lipid metabolism. They are utilized in managing dyslipidemia by lowering triglyceride levels and increasing HDL cholesterol. The activation of PPARα is particularly beneficial for cardiovascular health as it enhances fatty acid oxidation and reduces triglyceride synthesis in the liver .

Anti-inflammatory Effects

The inhibition of COX-2 by this compound suggests potential applications in treating inflammatory conditions. By reducing the production of pro-inflammatory mediators such as prostaglandins, this compound may help alleviate symptoms associated with chronic inflammation .

Case Studies and Research Findings

  • Anti-Glioblastoma Activity :
    A study demonstrated that fenofibrate shows anti-glioblastoma effects in vitro and in vivo. Although fenofibrate itself does not cross the blood-brain barrier effectively, modifications to its structure, similar to those seen in this compound, could enhance its therapeutic efficacy against brain tumors by improving penetration and stability .
  • Combination Therapy :
    Research has explored the combination of fenofibrate with other agents in cancer therapy. For instance, combining it with temozolomide (TMZ) has shown synergistic effects against glioblastoma cells, suggesting that further investigation into derivatives like this compound could yield promising results in cancer treatment strategies .

Data Summary Table

Biological ActivityMeasurementResult
PPARα ActivationEC5022.4 µM
PPARγ ActivationEC501.47 µM
PPARδ ActivationEC501.06 µM
COX-2 InhibitionIC5048 nM
Anti-glioblastoma EfficacyConcentrationEffective at 50 µM

特性

IUPAC Name

2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWVJAFWQBLUTA-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。